![molecular formula C19H14N4O6 B2885095 (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 851094-54-7](/img/structure/B2885095.png)
(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H14N4O6 and its molecular weight is 394.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a benzodioxin moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound is categorized under the cinnamamides and secondary carboxamides. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential anticancer properties.
1. Enzyme Inhibition
Research has demonstrated that derivatives of oxadiazole, including compounds similar to this compound, exhibit significant enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds with oxadiazole rings have shown promising results in inhibiting AChE. For instance, derivatives were screened for their ability to inhibit AChE with IC50 values indicating moderate to high activity . This suggests potential applications in treating Alzheimer's disease through cholinergic modulation.
- α-glucosidase Inhibition : The compound was also evaluated for its α-glucosidase inhibitory potential. Inhibitors of this enzyme are crucial in managing Type 2 Diabetes Mellitus (T2DM). Studies indicated that certain derivatives displayed competitive inhibition against α-glucosidase .
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The introduction of electron-withdrawing groups (EWGs) such as nitro groups significantly enhances the cytotoxicity against various cancer cell lines:
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
17a | MCF-7 | 0.65 |
17b | HeLa | 2.41 |
These findings suggest that modifications to the oxadiazole structure can lead to increased potency against cancer cells .
3. Antioxidant Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways . Such properties are beneficial for developing therapeutics aimed at diseases related to oxidative damage.
Case Study 1: AChE Inhibition
In a study evaluating various oxadiazole derivatives for AChE inhibition, it was found that compounds with specific substituents on the aromatic rings exhibited enhanced binding affinities. The study utilized molecular docking techniques to elucidate the interaction mechanisms between these compounds and the enzyme active sites .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of synthesized oxadiazole derivatives were tested against different cancer cell lines (e.g., MCF-7 and HeLa). The results showed that modifications such as adding nitro groups significantly increased cytotoxicity. These compounds were further analyzed for their effects on cell cycle progression and apoptosis induction mechanisms .
特性
IUPAC Name |
(E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6/c24-17(7-4-12-2-1-3-14(10-12)23(25)26)20-19-22-21-18(29-19)13-5-6-15-16(11-13)28-9-8-27-15/h1-7,10-11H,8-9H2,(H,20,22,24)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZYPRMUQVMXFK-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。